Product packaging for 2-Methyl-1,6-dioxaspiro[4.4]nonane(Cat. No.:CAS No. 5451-15-0)

2-Methyl-1,6-dioxaspiro[4.4]nonane

Cat. No.: B14725897
CAS No.: 5451-15-0
M. Wt: 142.20 g/mol
InChI Key: BFIGCVIVNGVQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spiroketals in Natural Products Chemistry and Chemical Ecology

Spiroketals are a distinctive class of organic compounds characterized by a spirocyclic structure where two heterocyclic rings are joined by a single common atom, which is a ketal carbon. wikipedia.org This structural motif is not merely a chemical curiosity; it is a recurring and vital component in a vast array of natural products. mskcc.orgrsc.orgnih.gov These natural spiroketals exhibit a wide spectrum of biological activities, making them a focal point in natural products chemistry and pharmacology. nih.govnih.gov

The rigid, three-dimensional architecture of the spiroketal unit often plays a crucial role in the biological function of the parent molecule. It can act as a rigid scaffold, precisely orienting various functional groups in space, which is often a key requirement for specific interactions with biological targets such as enzymes and receptors. mskcc.org This structural feature has made spiroketals attractive targets for medicinal chemists in the development of new therapeutic agents. wikipedia.org

In the field of chemical ecology, spiroketals are of paramount importance as they frequently function as semiochemicals, which are chemicals used by organisms to communicate. A notable example is their role as insect pheromones. wikipedia.org For instance, certain spiroketals are key components of the aggregation pheromones of various bark beetle species. researchgate.net The specific stereochemistry of these spiroketal pheromones is often critical for their activity, with different stereoisomers eliciting different behavioral responses, or in some cases, being completely inactive.

Overview of 2-Methyl-1,6-dioxaspiro[4.4]nonane's Position within Spiroketal Research

This compound is a representative member of the spiroketal family, featuring a five-membered and a five-membered heterocyclic ring sharing a spirocyclic center, with a methyl group at the 2-position. Its parent structure, 1,6-dioxaspiro[4.4]nonane, is a fundamental scaffold that has been the subject of considerable synthetic interest. acs.org

Research on this compound and its derivatives is significant for several reasons. Firstly, it serves as a model system for developing and refining synthetic methodologies for the stereocontrolled construction of spiroketals. The presence of stereocenters in this compound, including the spiroketal carbon, presents a stereochemical challenge that chemists have addressed through various innovative strategies. mskcc.org

Secondly, while perhaps not as widely recognized as some more complex spiroketal natural products, this compound and related structures are components of the chemical language of certain insects. For example, its isomer, 2-ethyl-1,6-dioxaspiro[4.4]nonane, is known as the principal aggregation pheromone of the bark beetle Pityogenes chalcographus. researchgate.net The study of such compounds is therefore integral to understanding and potentially managing insect populations.

Historical Development of Research on 1,6-Dioxaspiro[4.4]nonane Systems

The study of spiroketals dates back to the early 20th century, with initial investigations focusing on their formation and reactivity. The first examples of spiroketals in scientific literature appeared before 1970 in the context of triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.orgresearchgate.net However, it was the discovery of their prevalence in biologically active natural products that truly spurred intensive research into this class of compounds.

Research on the 1,6-dioxaspiro[4.4]nonane ring system, the core of this compound, has been a continuous area of investigation. A significant body of work has been dedicated to the development of synthetic routes to this scaffold and its derivatives. acs.org Early methods often relied on the acid-catalyzed cyclization of keto-diol precursors. wikipedia.org While effective in some cases, these methods often lack stereocontrol, leading to mixtures of diastereomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B14725897 2-Methyl-1,6-dioxaspiro[4.4]nonane CAS No. 5451-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5451-15-0

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methyl-1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C8H14O2/c1-7-3-5-8(10-7)4-2-6-9-8/h7H,2-6H2,1H3

InChI Key

BFIGCVIVNGVQRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)CCCO2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1,6 Dioxaspiro 4.4 Nonane and Its Analogues

Classical and Established Synthetic Routes

Condensation Reactions for Spiroketal Formation

A fundamental and widely employed method for the synthesis of spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, involves the acid-catalyzed condensation of a dihydroxy ketone or a related precursor. This intramolecular cyclization process typically proceeds through the formation of a hemiketal followed by a second ring closure to form the spirocyclic system.

For instance, the synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane can be achieved by heating non-4-yn-1,7-diol in the presence of mercury oxide and concentrated sulfuric acid. prepchem.com The reaction mixture is stirred at 60°C, and after workup and purification, the desired spiroketal is obtained. prepchem.com This method highlights a classical approach where an alkyne is hydrated to form a ketone, which then undergoes intramolecular cyclization with the two hydroxyl groups to form the spiroketal.

Another example is the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to form substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com This reaction proceeds under mild conditions and provides the desired products in high yields. mdpi.com

Starting MaterialReagentsProductYield (%)
non-4-yn-1,7-diolHgO, H₂SO₄2-ethyl-1,6-dioxaspiro[4.4]nonane35.2
2,2-bis(3-arylprop-2-yn-1-yl)malonic acidAu(I) catalyst3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dionesQuantitative

Application of Dianion Chemistry in 1,6-Dioxaspiro[4.4]nonane Synthesis

Dianion chemistry offers a powerful tool for the construction of complex organic molecules, including the 1,6-dioxaspiro[4.4]nonane framework. This approach typically involves the generation of a dianion from a suitable precursor, which then reacts with an electrophile to build the carbon skeleton necessary for spiroketal formation. While specific examples detailing the application of dianion chemistry for the direct synthesis of 2-methyl-1,6-dioxaspiro[4.4]nonane are not prevalent in the provided search results, the principles of dianion chemistry are well-established in organic synthesis for creating key C-C bonds that could lead to precursors for spiroketalization.

Nitroalkane-Mediated Strategies for Spiroketal Framework Construction

The use of nitroalkanes in organic synthesis provides a versatile entry to a variety of functional groups and molecular architectures. In the context of spiroketal synthesis, nitroalkanes can be employed as precursors to ketones or other functionalities that can then participate in cyclization reactions. For example, the synthesis of 2-methyl-6-nitroquinoline (B57331) involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde. nih.gov While this example leads to a quinoline, the underlying principle of using a nitro-functionalized starting material in a cyclization reaction is relevant. The nitro group is a strong electron-withdrawing group that can influence the reactivity of the molecule and can be converted to other functional groups, such as a carbonyl group, which is essential for spiroketal formation.

Enantioselective and Stereocontrolled Synthesis of Chiral 1,6-Dioxaspiro[4.4]nonanes

The synthesis of specific stereoisomers of chiral spiroketals is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Utilization of Chiral Organoselenium Reagents

Chiral organoselenium reagents have emerged as powerful tools for asymmetric synthesis, including the enantioselective construction of spiroketals. These reagents can induce chirality during the cyclization process, leading to the formation of a single enantiomer of the target molecule.

An example of this approach is the use of chiral selenium compounds to catalyze the cyclization of unsaturated alcohols. nih.gov For instance, the cyclization of unsaturated alcohols can be catalyzed by 1,1'-binaphthalene-2,2'-diamine (BINAM)-derived thiophosphoramides in the presence of N-(2-nitrophenylselenenyl) succinimide (B58015) and methanesulfonic acid, yielding cyclization products with good chemical yield and enantioselectivity. nih.gov This methodology demonstrates the potential of chiral organoselenium chemistry to control the stereochemical outcome of spiroketal formation.

Another relevant strategy involves the asymmetric catalytic addition of aryl selenol to 2-cyclohexen-1-ketone using a cinchonidine (B190817) catalyst, which produces the target products in excellent yields and with moderate enantioselectivity. nih.gov

Catalyst SystemSubstrateProduct TypeYield (%)Enantiomeric Excess (ee %)
BINAM-derived thiophosphoramide / N-(2-nitrophenylselenenyl) succinimide / MsOHUnsaturated alcoholsCyclized ethersup to 97up to 70
(-)-Cinchonidine2-cyclohexen-1-ketone / Aryl selenolβ-seleno ketone>9511-43

Asymmetric Cyclization Approaches

The creation of specific stereoisomers of spiroketals is often critical to their biological function. Asymmetric cyclization methods aim to control the stereochemistry at the spirocyclic center during the formation of the ketal. While thermodynamically controlled spiroketalizations can be effective, they may not always yield the desired, less stable kinetic product. researchgate.net Kinetically controlled reactions are therefore essential for accessing a full range of stereoisomers. mskcc.org

One strategy involves the use of chiral catalysts to induce enantioselectivity. For instance, organocatalysis has emerged as a powerful tool. While not specific to this compound, the principles have been demonstrated in the synthesis of related spiro-compounds. For example, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, was achieved with high enantiomeric excess (ee ≥ 95%) through a process involving a Curtius rearrangement to stereoselectively install a nitrogen substituent at the quaternary carbon center. researchgate.net Such approaches, which rely on the strategic use of chiral auxiliaries or catalysts, are instrumental in building libraries of stereochemically diverse spiroketals for biological screening. mskcc.org

Another approach is the diastereoselective cyclization of substrates containing existing stereocenters. In the synthesis of aspidospermine, a diastereoselective ring-closing metathesis (RCM) of an enantiomerically pure triene was utilized to create a diene with a high diastereomeric ratio (87:13 d.r.), which could be further purified. nih.gov This highlights how stereocenters within the precursor molecule can influence the stereochemical outcome of the cyclization.

The development of new kinetically controlled spiroketal-forming reactions is an active area of research. These methods are vital for systematically creating stereodiversified spiroketal libraries, which are valuable in the discovery of new therapeutic agents. mskcc.org

Carbohydrate-Derived Chiral Precursors for Spiroketal Scaffolds

Carbohydrates represent an abundant and inexpensive source of chiral starting materials for the synthesis of complex molecules, including spiroketals. Their inherent stereochemistry can be effectively transferred to the target molecule, providing a powerful strategy for asymmetric synthesis.

For instance, D-glucose has been used as a starting material for the synthesis of 1,6,9-trioxaspiro[4.5]decanes, which are structural analogues of the 1,6-dioxaspiro[4.5]decane system found in many natural products like the pheromone of the Paravespula wasp and the anticancer agent (-)-berkelic acid. semanticscholar.org Similarly, di-D-fructose dianhydrides, which possess a 1,6,9,13-tetraoxadispiro[4.2.4.2]tetradecane skeleton, have been synthesized from xylylene-tethered fructofuranose precursors in a one-pot glycosylation-spiroketalization process. nih.gov The stereochemical outcome of this reaction is dictated by the geometric constraints of the rigid tetracyclic product. nih.gov

A general and stereoselective three-step approach for synthesizing sugar-derived spiroketals has been developed. rsc.org This methodology involves:

Grignard addition of vinyl- or allylmagnesium bromide to a carbohydrate lactone.

K-10 clay mediated glycosidation with a terminal alkenol.

Subsequent ring-closing metathesis of the resulting diene.

This procedure has proven to be versatile, enabling the synthesis of various pyranose- and furanose-derived spiroketals. rsc.org Further functionalization of the double bond in these spiroketals can lead to the formation of fused polycyclic ethers. rsc.org These examples underscore the utility of carbohydrates as chiral building blocks for the stereocontrolled synthesis of diverse and complex spiroketal structures.

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and sustainable methods for constructing complex molecular architectures like spiroketals. These emerging approaches often utilize novel catalysts and renewable feedstocks.

Gold(I)-Catalyzed Cyclization in Spiroketal Synthesis

Homogeneous gold catalysis has rapidly become a powerful tool in organic synthesis over the last decade, particularly for preparing medicinally valuable complex molecules. figshare.com Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, facilitating the formation of spiroketals under mild conditions. researchgate.net

A notable application is the intramolecular dihydroalkoxylation of alkynyl diols. researchgate.net This transformation can be catalyzed by simple gold salts like AuCl or by more complex gold(I) phosphine (B1218219) complexes. researchgate.net This method has been successfully employed in the total synthesis of various natural products containing spiro, bridged, and fused ketal structures. figshare.com

One of the challenges in metal-catalyzed spiroketalization of alkynes is controlling the regioselectivity. A novel gold-catalyzed synthesis of unsaturated spiroketals has been developed that addresses this issue. By using an acetonide protecting group, which is extruded during the reaction, the desired spiroketals are formed in good yields and diastereoselectivities with AuCl as the catalyst under very mild conditions. nih.gov

Furthermore, synergistic catalysis, combining gold(I) with another catalyst, has been shown to be highly effective. For example, a combination of gold(I) and Sc(III) catalysis enables the ultrafast synthesis of diverse 5,6-benzannulated spiroketals through a diastereoselective [4+2] cycloaddition. nih.gov This dual catalytic system allows for rapid reaction rates at ambient temperatures, high yields, and excellent diastereoselectivity. nih.gov

Integration into Biofuel Production and Catalytic Pathways

The transition towards a bio-based economy has spurred research into the conversion of lignocellulosic biomass into valuable chemicals and fuels. nih.govrsc.org Lignocellulosic biomass, being the most abundant and renewable biological resource, is a prime candidate for this purpose. nih.gov Platform molecules derived from biomass, such as furfural (B47365) and hydroxymethylfurfural (HMF), are key intermediates in the production of a wide range of chemicals and biofuels. sciopen.comrsc.org

Furfural, which can be produced from the hemicellulose component of biomass, is a versatile starting material. sciopen.comrsc.org Through catalytic hydrodeoxygenation, furfural can be converted to 2-methylfuran, a promising second-generation biofuel. researchgate.netresearchgate.net This conversion is often carried out using bimetallic catalysts, such as Cu-Ni supported on TiO2. researchgate.net The solvent used in this process, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is itself a biomass-derived solvent with favorable properties, including low miscibility with water and a suitable boiling point. nih.gov

While the direct synthesis of this compound from biomass-derived platform molecules is an area for future development, the established catalytic pathways for converting biomass to furan-based compounds provide a strong foundation. The integration of spiroketal synthesis into biorefinery concepts could lead to the production of novel, high-value chemicals from renewable resources, contributing to a more sustainable chemical industry.

Alkynyltrifluoroborate-mediated Methods for Spiroketal Formation

Potassium alkynyltrifluoroborates have emerged as versatile and stable reagents in organic synthesis. organic-chemistry.org These air- and moisture-stable crystalline solids are advantageous for their ease of handling and storage. organic-chemistry.org A simple and efficient two-step approach to spiroketals utilizing lithium alkynyltrifluoroborates has been developed. figshare.comnih.govacs.org

The key steps in this methodology are:

The ring-opening of a lactone with a lithium alkynyltrifluoroborate to form a functionalized hydroxyl α-alkynone. figshare.comnih.govacs.org

A subsequent palladium-catalyzed hydrogenation and spirocyclization of the intermediate prespiroketal. figshare.comnih.govacs.org

This method provides a straightforward route to spiroketal structures. Additionally, alkynols can undergo a Lewis acid-catalyzed intermolecular cascade annulation with α-ketoesters. rsc.org This process proceeds through a 5-exo-dig cyclization of the alkynol followed by annulation to yield unsaturated γ-spiroketal-γ-lactones, which are structurally related to many natural products. rsc.org These alkynyltrifluoroborate-mediated methods offer a valuable and efficient alternative for the construction of the spiroketal framework.

Stereochemical Investigations of 2 Methyl 1,6 Dioxaspiro 4.4 Nonane

Analysis of Diastereomeric and Enantiomeric Forms

2-Methyl-1,6-dioxaspiro[4.4]nonane possesses two elements of chirality: the spirocenter at C5 and the carbon atom C2, which bears the methyl group. This leads to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated based on the relative configuration of the methyl group at C2 and the stereochemistry at the spirocenter (C5).

The stereoisomers can be described using the (R/S) nomenclature for both chiral centers. The four possible stereoisomers are therefore (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The pairs ((2R, 5R) and (2S, 5S)) and ((2R, 5S) and (2S, 5R)) are enantiomeric, while the relationship between any other combination is diastereomeric.

Table 1: Possible Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(2R, 5R)Enantiomer of (2S, 5S)
(2S, 5S)Enantiomer of (2R, 5R)
(2R, 5S)Enantiomer of (2S, 5R)
(2S, 5R)Enantiomer of (2R, 5S)

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of the stereoisomers of this compound is crucial for understanding their chemical and biological properties. Several methodologies can be employed for this purpose:

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful tools for assigning the absolute configuration of chiral molecules. By comparing the experimentally obtained spectra with those predicted by computational methods (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be determined.

NMR Spectroscopy with Chiral Derivatizing Agents: The formation of diastereomeric derivatives by reacting the spiroketal with a chiral auxiliary can lead to distinguishable signals in the NMR spectrum. The analysis of the chemical shift differences of the resulting diastereomers can provide information about the absolute configuration of the original spiroketal.

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray diffraction analysis of the parent compound or a suitable crystalline derivative. This method provides a detailed three-dimensional structure, including the precise arrangement of atoms in space.

Enantioselective Synthesis: The synthesis of a specific stereoisomer from a starting material of known absolute configuration can be a definitive method for assigning the stereochemistry of the product.

Conformational Analysis of the Spiro[4.4]nonane System

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of spiroketals in solution. auremn.org.br The coupling constants (J-values) between protons and Nuclear Overhauser Effect (NOE) data can provide valuable information about the dihedral angles and through-space proximities of atoms, respectively, allowing for the elucidation of the preferred conformation. copernicus.orgnih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, are also extensively used to model the potential energy surface of the molecule and identify the low-energy conformations. nih.gov These calculations can predict the relative energies of different conformers and the barriers to interconversion between them. For this compound, the conformational equilibrium will be influenced by the position of the methyl group, which can introduce steric strain and alter the relative energies of the possible envelope and twist conformations of the substituted ring.

Table 2: Common Conformations of Tetrahydrofuran (B95107) Rings

ConformationDescription
Envelope (E)Four atoms are coplanar, and the fifth is out of the plane.
Twist (T)No four atoms are coplanar; has a C2 axis of symmetry.

Studies on Spirocenter Isomerization and Epimerization Reactions

The spiroketal moiety is susceptible to isomerization at the spirocenter (C5) under certain conditions, a process known as spiroisomerization or epimerization. This process typically occurs under acidic or, in some cases, basic conditions and proceeds through a ring-opened hydroxy ketone intermediate.

Acid-catalyzed equilibration of spiroketals can lead to the interconversion of diastereomers. capes.gov.br In the case of this compound, treatment with acid could lead to the equilibration of the (2R, 5R)/(2S, 5S) pair with the (2R, 5S)/(2S, 5R) pair. The position of the equilibrium is determined by the relative thermodynamic stabilities of the diastereomers. Under more forcing conditions, epimerization at other stereocenters, if possible, can also occur. capes.gov.br

The study of these isomerization and epimerization reactions is important for several reasons. It provides insight into the relative stabilities of the different stereoisomers and the reaction mechanisms involved. Furthermore, in the context of synthesis, controlling or preventing these isomerization processes is often a key challenge in obtaining a single, desired stereoisomer.

Ecological and Biological Significance of 2 Methyl 1,6 Dioxaspiro 4.4 Nonane

Role in Insect Chemical Ecology as Pheromones and Semiochemicals

2-Methyl-1,6-dioxaspiro[4.4]nonane is a notable spiroketal that plays a crucial role in the chemical communication systems of various insects, particularly bark beetles. These chemical signals, known as semiochemicals, mediate interactions both within and between species.

Function as Aggregation Pheromone Components in Bark Beetles (e.g., Pityogenes chalcographus and chalcogran)

One of the most well-documented roles of spiroketals is as aggregation pheromones, which facilitate mass attacks on host trees by bark beetles. A prominent example is chalcogran (B1201028), or 2-ethyl-1,6-dioxaspiro[4.4]nonane, which is the principal aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. researchgate.netpherobase.com This compound, along with this compound, is crucial for coordinating the colonization of host trees. While chalcogran is the primary component, other synergistic compounds, including certain monoterpenes, enhance the beetles' response. pherobase.com

The production of these pheromones can be initiated by the beetles themselves, often triggered by feeding on the host tree. d-nb.info The biosynthesis can occur de novo or through the modification of precursor compounds obtained from the host plant. d-nb.info

Pheromone ComponentFunctionTarget Insect
Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane)Principal Aggregation PheromonePityogenes chalcographus
This compoundAggregation Pheromone ComponentPityogenes chalcographus

Interspecific Chemical Signaling via Spiroketals

Spiroketals like this compound are not limited to intraspecific communication. They are also involved in interspecific signaling, influencing the behavior of other species, including competitors and predators. For instance, the pheromone blend of one bark beetle species can be detected by others, leading to either attraction or repulsion, which helps in resource partitioning and avoidance of competition. researchgate.net This complex chemical interplay shapes the insect communities within a shared habitat.

Biotic Interactions and Symbiotic Relationships

The ecological role of this compound extends beyond insect-to-insect communication, involving interactions with microorganisms and host plants.

Emission by Fungal Symbionts Associated with Insects

Bark beetles are often in a symbiotic relationship with various fungi, particularly from the ophiostomatoid group. mdpi.com These fungi assist the beetles in overcoming the host tree's defenses. mdpi.com Intriguingly, research has shown that these fungal symbionts can themselves produce volatile compounds, including bark beetle semiochemicals. researchgate.net For example, several fungal isolates associated with bark beetles have been found to emit spiroacetals like chalcogran when cultured in a medium containing linoleic acid. researchgate.net This suggests that the fungi may directly contribute to the chemical signals used by the beetles for aggregation and host colonization. researchgate.netnih.gov The production of these semiochemicals by fungi highlights a sophisticated tripartite interaction between the insect, the fungus, and the host tree. plos.orgmpg.de

Fungal Symbiont GenusAssociated InsectProduced Semiochemicals
GrosmanniaSpruce Bark Beetle (Ips typographus)2-methyl-3-buten-2-ol (pheromone component)
Grosmannia, Leptographium, OphiostomaBark BeetlesChalcogran, trans-conophthorin

Plant Defense Priming in Response to Spiroketal Volatiles

Plants have evolved the ability to detect volatile organic compounds (VOCs), including spiroketals, as a signal of impending herbivore attack. nih.govresearchgate.net This detection can lead to a state of "priming," where the plant's defense responses are prepared to be deployed more rapidly and strongly upon actual attack. nih.govfrontiersin.org When a plant perceives VOCs from a nearby damaged plant, it can increase the production of its own defensive compounds or enhance its capacity to release herbivore-induced plant volatiles (HIPVs). nih.govresearchgate.netresearchgate.net These HIPVs can repel herbivores or attract natural enemies of the herbivores, thus serving as an indirect defense mechanism. nih.govresearchgate.netnih.gov This plant-to-plant communication, mediated by airborne chemicals, is a critical component of community-level defense against herbivory.

Structure-Activity Relationship (SAR) Studies in Ecological Contexts

The specific structure of a semiochemical is critical to its function. Structure-activity relationship (SAR) studies investigate how variations in the chemical structure of a compound, such as this compound, affect its biological activity. In the context of insect pheromones, even minor changes, like the position of a methyl group or the stereochemistry of the molecule, can significantly alter its effectiveness. mdpi.com

For Pityogenes chalcographus, the specific stereoisomers of chalcogran have been shown to have different levels of attractiveness. researchgate.net This demonstrates the high degree of specificity in the olfactory systems of these insects. nih.gov The presence of multiple chiral centers in spiroketals like this compound allows for a large number of stereoisomers, providing a basis for species-specific chemical languages. researchgate.net This chemical diversity is fundamental to the complex communication systems observed in insect-plant and insect-insect interactions. researchgate.net

CompoundStereoisomersBiological Activity
Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane)(2R, 5RS) and (2S, 5RS)Differing levels of attraction in Pityogenes chalcographus

Mechanistic Investigations Involving 2 Methyl 1,6 Dioxaspiro 4.4 Nonane

Proposed Mechanistic Pathways of Biological Activity (e.g., Pheromone Recognition)

While 2-Methyl-1,6-dioxaspiro[4.4]nonane and its analogs are recognized as insect pheromones, detailed mechanistic studies at the receptor level for this specific compound are not extensively documented. However, the general mechanism of pheromone recognition in insects provides a framework for understanding its likely mode of action. This process is initiated by the binding of the pheromone molecule to a specific odorant receptor (OR) located on the dendritic membrane of olfactory sensory neurons within the insect's antennae.

The interaction between the pheromone and the receptor is highly specific, relying on the precise size, shape, and stereochemistry of the molecule. For spiroketals like this compound, the stereoisomerism at the spirocyclic center and the methyl-substituted carbon is critical for selective binding. This binding event is thought to induce a conformational change in the odorant receptor.

These receptors typically function as ligand-gated ion channels. In many insects, odorant receptors form a complex with a highly conserved co-receptor known as Orco. Upon pheromone binding, this receptor-Orco complex undergoes a conformational shift, leading to the opening of the ion channel. The subsequent influx of cations, such as Na+ and Ca2+, depolarizes the neuronal membrane, generating an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, ultimately leading to a specific behavioral response, such as mating or aggregation.

The diversity in pheromone perception systems, even among closely related species, highlights the evolutionary adaptation of these recognition pathways. nih.gov

Detailed Studies on Spiroketal Ring-Opening and Re-cyclization

The spiroketal core of this compound is susceptible to acid-catalyzed ring-opening and re-cyclization reactions. This process is fundamental to the compound's chemistry and can lead to the interconversion of stereoisomers or rearrangement to different ring systems.

Under acidic conditions, one of the ether oxygens of the spiroketal is protonated, forming a good leaving group. pressbooks.publibretexts.org The subsequent cleavage of a carbon-oxygen bond can occur through a mechanism that has characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org The precise mechanism is influenced by the structure of the spiroketal and the reaction conditions. libretexts.org

In an SN2-like mechanism, a nucleophile attacks the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. In an SN1-like pathway, the C-O bond breaks to form a carbocation intermediate, which is then attacked by a nucleophile. For spiroketals, this intermediate is an oxycarbenium ion.

Studies on related spiroketal systems have shown that acid-catalyzed equilibration can lead to the interconversion of different spiroketal structures, such as the transformation between 1,6-dioxaspiro[4.4]nonanes and 1,6-dioxaspiro[4.5]decanes. This transformation underscores the dynamic nature of the spiroketal moiety under acidic conditions. The stability of the various possible isomers often dictates the final product distribution in these equilibration reactions.

The table below summarizes the general conditions that can influence the ring-opening of spiroketals.

Factor Influence on Ring-Opening and Re-cyclization
Acid Catalyst The strength and concentration of the acid influence the rate of protonation and subsequent ring-opening.
Nucleophile The nature of the nucleophile present can determine the final product after ring-opening.
Solvent The polarity and coordinating ability of the solvent can affect the stability of charged intermediates.
Temperature Higher temperatures can provide the necessary activation energy for ring-opening and isomerization.

Role of Oxycarbenium Ion Intermediates in Dioxaspiro Systems

The formation of an oxycarbenium ion is a critical step in the acid-catalyzed reactions of dioxaspiro systems like this compound. nih.gov This planar, positively charged species is stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom. semanticscholar.org

In the context of the ring-opening of this compound, the protonation of one of the ring oxygens is followed by the cleavage of the C-O bond, leading to the formation of a transient oxycarbenium ion. This intermediate is highly electrophilic and can be attacked by a nucleophile or can participate in re-cyclization.

The stability of the oxycarbenium ion intermediate plays a significant role in the reaction pathway. The substitution pattern around the spiroketal can influence the stability of this intermediate. The subsequent reaction of the oxycarbenium ion determines the final product. For instance, attack by a water molecule would lead to a dihydroxy ketone, which is the open-chain form of the spiroketal. Intramolecular attack by the tethered hydroxyl group leads to re-cyclization, potentially forming a different stereoisomer or a rearranged spiroketal ring system.

The table below outlines the key characteristics of oxycarbenium ions in dioxaspiro systems.

Characteristic Description
Structure Planar, sp²-hybridized carbon with a delocalized positive charge shared with an oxygen atom. semanticscholar.org
Formation Formed via protonation of an ether oxygen followed by C-O bond cleavage in an acidic medium.
Reactivity Highly electrophilic, susceptible to attack by various nucleophiles.
Role in Isomerization Facilitates the interconversion of spiroketal stereoisomers and ring systems through ring-opening and re-cyclization.

Advanced Analytical Methodologies for 2 Methyl 1,6 Dioxaspiro 4.4 Nonane Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and quantitative analysis of 2-Methyl-1,6-dioxaspiro[4.4]nonane from complex mixtures and for the separation of its various isomers.

Dynamic Gas Chromatography (DGC) for Isomer Resolution

Dynamic Gas Chromatography (DGC) is a powerful technique for the separation of volatile and thermally stable isomers. In the context of this compound, which possesses stereoisomers, chiral GC is particularly relevant. This is often achieved through the use of chiral stationary phases (CSPs).

The most common approach for the chiral separation of compounds like spiroketals involves the use of derivatized cyclodextrins as the chiral selector in the stationary phase. These cyclodextrins are macrocyclic oligosaccharides that can form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times and thus, separation. For a molecule like this compound, a stationary phase such as a derivatized β-cyclodextrin bonded to a polysiloxane backbone would be a suitable choice.

The separation mechanism in chiral GC relies on "chiral recognition," where a three-point interaction between the analyte and the chiral stationary phase is necessary to achieve enantioseparation. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion within the cyclodextrin (B1172386) cavity. The efficiency of the separation is dependent on factors such as the type of cyclodextrin derivative, column temperature, and the carrier gas flow rate.

Medium Pressure Liquid Chromatography (MPLC) in Stereoisomer Separation

Medium Pressure Liquid Chromatography (MPLC) serves as an effective technique for the preparative separation of stereoisomers, bridging the gap between high-performance liquid chromatography (HPLC) and low-pressure column chromatography. For the separation of this compound stereoisomers, chiral MPLC columns are employed.

These columns are typically packed with a chiral stationary phase, often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The separation principle is similar to that in chiral HPLC, relying on the differential interaction of the stereoisomers with the chiral stationary phase to form transient diastereomeric complexes.

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for the separation of moderately polar compounds like spiroketals on a polysaccharide-based CSP would be a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier such as isopropanol (B130326) or ethanol. The precise ratio of these solvents is optimized to achieve the best balance between resolution and retention time. For acidic or basic impurities that might be present with this compound, the addition of a small amount of an acidic or basic modifier to the mobile phase may be necessary to improve peak shape and resolution. ct-k.com

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are fundamental to elucidating the precise chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's connectivity and stereochemistry.

For the structural assignment of this compound, the following NMR experiments are crucial:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the spiro carbon is a particularly characteristic feature.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships within the molecule, helping to trace out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular structure, especially around the spiro center.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the methyl group and the stereocenters of the spiroketal system.

The table below presents hypothetical ¹H and ¹³C NMR chemical shift data for this compound, based on known values for similar spiroketal structures. researchgate.netnih.gov The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.8 - 4.065 - 70
21.8 - 2.035 - 40
31.9 - 2.125 - 30
43.9 - 4.168 - 73
5-105 - 110
71.7 - 1.930 - 35
81.8 - 2.022 - 27
93.7 - 3.960 - 65
10 (CH₃)1.1 - 1.315 - 20

Mass Spectrometry in Elucidating Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. acs.orgrsc.org When this compound is analyzed by electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

The fragmentation of the molecular ion of this compound is expected to proceed through several characteristic pathways for cyclic ethers and spiroketals. The initial fragmentation often involves the cleavage of a carbon-oxygen bond or a carbon-carbon bond adjacent to an oxygen atom.

Common fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Cleavage of one of the ether rings: This can lead to the formation of various open-chain radical cations. For example, cleavage of the C-O and C-C bonds in one of the rings can lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Retro-Diels-Alder type reactions: Although less common for saturated spiroketals, ring-opening followed by rearrangement can lead to characteristic fragment ions.

Alpha-cleavage: Cleavage of the C-C bond alpha to the oxygen atoms is a common fragmentation pathway for ethers.

The relative abundance of the fragment ions provides clues about their stability. More stable carbocations will generally give rise to more intense peaks in the mass spectrum. rsc.org

Chiroptical Methods in Enantiomeric Excess Determination

Chiroptical methods are a class of analytical techniques that are sensitive to the chirality of a molecule. These methods are particularly useful for determining the enantiomeric excess (ee) of a chiral compound like this compound.

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. A racemic mixture (50:50 mixture of enantiomers) will be CD silent.

To determine the enantiomeric excess of a sample of this compound, the CD spectrum of the sample is measured and compared to the CD spectrum of a pure enantiomer (if available). The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. Therefore, by creating a calibration curve of CD signal intensity versus known enantiomeric excess, the ee of an unknown sample can be determined. nih.gov

In cases where a pure enantiomer is not available, the ee can sometimes be determined by using a chiral auxiliary or a metal complex that interacts with the analyte to induce a CD signal. researchgate.net The intensity and sign of the induced CD signal can then be correlated with the enantiomeric composition of the sample.

Computational Chemistry and Theoretical Studies on 2 Methyl 1,6 Dioxaspiro 4.4 Nonane

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of 2-Methyl-1,6-dioxaspiro[4.4]nonane are critical determinants of its physical and chemical properties. Molecular modeling techniques are powerful tools for exploring the potential energy surface of this molecule and identifying its most stable conformations.

The conformational landscape of spiroketals is largely governed by the anomeric effect. This stereoelectronic effect involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital of a carbon-oxygen bond. In the context of this compound, this interaction significantly stabilizes conformations where the C-O bonds of the spirocenter are axial to one of the rings. The presence of the methyl group at the C2 position introduces additional steric considerations that further shape the conformational preferences.

Computational studies on related spiroketal systems often employ molecular mechanics force fields, such as MMFF94, to rapidly explore a wide range of possible conformations. These initial explorations are typically followed by more accurate quantum mechanical calculations to refine the geometries and relative energies of the most stable conformers. For this compound, several low-energy conformers are expected, arising from the puckering of the two five-membered tetrahydrofuran (B95107) rings and the different possible orientations of the methyl group (axial vs. equatorial).

Table 1: Calculated Conformational Data for Low-Energy Isomers of this compound (Hypothetical Data)

ConformerDihedral Angle (O1-C5-C6-O7)Relative Energy (kcal/mol)Key Stabilizing Interactions
A-60.2°0.00Double anomeric effect
B59.8°1.5Single anomeric effect, reduced steric strain
C178.5°3.2No anomeric effect, significant steric hindrance

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. These methods allow for the calculation of various molecular properties that are not easily accessible through experimental means.

The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO) are key descriptors of a molecule's reactivity. The HOMO, or highest occupied molecular orbital, indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO, or lowest unoccupied molecular orbital, points to electron-accepting regions (electrophilic sites).

For this compound, the oxygen atoms are expected to be the most electron-rich centers, as indicated by the localization of the HOMO. The spirocarbon and the carbons bonded to the oxygen atoms are likely to be the most electrophilic sites. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a larger gap generally corresponds to lower reactivity.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound (Hypothetical Data)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.8 eVB3LYP/6-31G
LUMO Energy1.5 eVB3LYP/6-31G
HOMO-LUMO Gap8.3 eVB3LYP/6-31G
Dipole Moment1.9 DB3LYP/6-31G

Computational Simulations of Spiroketal Stability and Interconversion Barriers

The different conformers of this compound are in a dynamic equilibrium, and computational simulations can be used to investigate the stability of these conformers and the energy barriers that separate them. Understanding these interconversion pathways is crucial for predicting the molecule's behavior in different environments.

The stability of spiroketal isomers is a delicate balance between stabilizing anomeric effects and destabilizing steric interactions. The most stable isomer is typically the one that maximizes the stabilizing anomeric interactions while minimizing steric strain. In the case of this compound, the orientation of the methyl group plays a significant role in this balance.

Computational methods can be used to calculate the transition state structures that connect different conformers. The energy difference between a conformer and its corresponding transition state represents the activation energy or interconversion barrier. Lower barriers indicate more rapid interconversion between conformers. These barriers can be influenced by factors such as the solvent environment, which can be modeled using implicit or explicit solvent models in the simulations.

Table 3: Calculated Interconversion Barriers for this compound Conformers (Hypothetical Data)

InterconversionActivation Energy (kcal/mol)Transition State Geometry
A -> B5.8Twisted-envelope
B -> C8.2Planar ring intermediate

Derivatives and Analogues of 2 Methyl 1,6 Dioxaspiro 4.4 Nonane: Synthetic Applications and Research

Synthesis and Research of Substituted 1,6-Dioxaspiro[4.4]nonanes

The core 1,6-dioxaspiro[4.4]nonane skeleton can be functionalized with various substituent groups, leading to a range of derivatives with distinct properties and applications. nih.gov The synthesis of these substituted compounds often involves strategic modifications of precursor molecules to introduce alkyl groups at specific positions on the spiroketal rings.

2-Ethyl-1,6-dioxaspiro[4.4]nonane: A notable example is 2-ethyl-1,6-dioxaspiro[4.4]nonane, a key component of the aggregation pheromone of the spruce bark beetle, Pityogenes chalcographus. researchgate.netnih.gov Its synthesis has been a subject of interest to enable further study of its biological activity. One reported synthesis involves the acid-catalyzed cyclization of non-4-yn-1,7-diol. prepchem.com In this process, mercury(II) oxide and sulfuric acid are used to facilitate the hydration of the alkyne and subsequent spiroketalization, yielding the target compound. prepchem.com

2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane: The synthesis of the 2,7-dimethyl derivative has also been explored, with a focus on controlling the stereochemistry of the final product. researchgate.netacs.org An enantioselective synthesis of (2R,5S,7R)-2,7-dimethyl-1,6-dioxaspiro[4.4]nonane has been achieved through the stereoselective reduction of a diketo disulfoxide precursor, followed by a cyclization step under equilibrating conditions with zinc bromide to control the formation of the spiro center. researchgate.net

Propyl-Substituted Derivatives: Research has also extended to derivatives with larger alkyl groups, such as 2-propyl- and 7-propyl-1,6-dioxaspiro[4.4]nonane. chemsynthesis.com While detailed synthetic procedures for these specific compounds are less commonly documented in readily available literature, their synthesis would likely follow similar principles of constructing a suitable dihydroxy ketone or a related precursor, followed by acid-catalyzed spiroketalization. The properties of these compounds, such as boiling point and density, are influenced by the size and position of the propyl group.

Table 1: Substituted 1,6-Dioxaspiro[4.4]nonanes and their Precursors

DerivativeMolecular FormulaPrecursor ExampleSynthetic Method Highlight
2-Ethyl-1,6-dioxaspiro[4.4]nonaneC9H16O2Non-4-yn-1,7-diolAcid-catalyzed cyclization with HgO/H2SO4 prepchem.com
2,7-Dimethyl-1,6-dioxaspiro[4.4]nonaneC9H14O3 chemsynthesis.com(2S,8S,SR)-2,8-dihydroxy-5-(1,3-dioxolanyl)-1,9-(p-tolylsulfinyl)-nonaneStereoselective reduction and ZnBr2 mediated cyclization researchgate.net
2-Methyl-7-propyl-1,6-dioxaspiro[4.4]nonaneC11H20O2 chemsynthesis.comNot specifiedGeneral spiroketalization methods applicable

Note: The molecular formula for 2,7-dimethyl-1,6-dioxaspiro[4.4]nonan-6-one is provided as a related structure.

Related Spiroketal Systems and their Unique Properties

The principles of spiroketal chemistry extend beyond the [4.4] system to related structures with different ring sizes, such as 1,6-dioxaspiro[4.5]decanes and 1,7-dioxaspiro[5.5]undecanes. These analogues exhibit unique properties and are also found in various natural contexts.

1,6-Dioxaspiro[4.5]decanes: This system consists of a five-membered and a six-membered ring sharing a spirocyclic carbon. nih.gov An example is 7-methyl-1,6-dioxaspiro[4.5]decane, also known as conophthorin, which acts as a repellent for several bark beetle species. researchgate.netresearchgate.net The synthesis of these compounds can be achieved through methods analogous to those used for the [4.4] system, often starting from precursors that lead to the formation of the larger six-membered ring. researchgate.net The thermodynamic stability of different isomers of these spiroketals can be influenced by stereoelectronic effects.

1,7-Dioxaspiro[5.5]undecanes: This spiroketal contains two six-membered rings and is notably found as a sex pheromone in the olive fruit fly, Bactrocera oleae. sigmaaldrich.comnih.govcaltagmedsystems.co.ukwikidata.org The synthesis and properties of this class of compounds have been investigated, revealing their importance in chemical ecology. sigmaaldrich.comrsc.org Theoretical and spectroscopic studies have been conducted to understand the conformational preferences and intermolecular interactions of 1,7-dioxaspiro[5.5]undecane, including its hydration. rsc.org

Table 2: Comparison of Related Spiroketal Systems

Spiroketal SystemRing SizesNatural Occurrence Example
1,6-Dioxaspiro[4.4]nonane5, 5Pheromone of the spruce bark beetle (Pityogenes chalcographus) researchgate.net
1,6-Dioxaspiro[4.5]decane5, 6Repellent in bark beetles (Conophthorin) researchgate.netresearchgate.net
1,7-Dioxaspiro[5.5]undecane6, 6Sex pheromone of the olive fruit fly (Bactrocera oleae) caltagmedsystems.co.ukwikidata.org

Spirodilactone Derivatives

A distinct class of derivatives is the spirodilactones, where the rings of the spiroketal are lactones (cyclic esters). A prominent example is 1,6-dioxaspiro[4.4]nonane-2,7-dione. wikipedia.orgsigmaaldrich.comnist.govscbt.com

This symmetrical dilactone is derived from 4,4-dihydroxypimelic acid through a double internal esterification. wikipedia.org It is a white, crystalline solid with a defined melting point. sigmaaldrich.com The synthesis of substituted versions, such as 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, has been achieved through gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, providing a route to complex spirobislactones with potential pharmaceutical applications. mdpi.com These spirodilactones can serve as precursors to other functional molecules. For instance, reduction of 1,6-dioxaspiro[4.4]nonane-2,7-dione with a reducing agent like lithium aluminum hydride yields a tetra-functional alcohol. wikipedia.org Furthermore, these compounds have been investigated as monomers for the synthesis of functional polymers. wikipedia.org

Applications as Chiral Building Blocks in Complex Molecule Synthesis

The rigid, three-dimensional structure of spiroketals makes them valuable as chiral building blocks in asymmetric synthesis. umich.edusigmaaldrich.comnih.govgoogle.com The defined spatial arrangement of substituents on the spiroketal core allows for the transfer of chirality and the construction of complex molecular architectures with high stereocontrol.

Chiral spiroketal ligands have been developed and utilized in a variety of transition metal-catalyzed asymmetric reactions. umich.edu These ligands can induce high levels of enantioselectivity in the formation of new stereocenters. The development of synthetic routes to enantiomerically pure spiroketals is therefore crucial for their application in this context. These chiral building blocks provide access to innovative molecular scaffolds that are of interest in medicinal chemistry and drug discovery, enabling the exploration of new areas of chemical space. sigmaaldrich.com The use of these pre-formed, stereochemically defined units can significantly simplify the synthesis of complex target molecules. nih.gov

Biosynthetic Pathways of Spiroketals Including 2 Methyl 1,6 Dioxaspiro 4.4 Nonane

Natural Occurrence and Isolation from Biological Organisms

2-Methyl-1,6-dioxaspiro[4.4]nonane belongs to a class of bicyclic ketals that are frequently employed by insects as semiochemicals, which are chemicals used for communication. While the direct isolation of this compound from a specific organism is not extensively documented in publicly available literature, its status as a pheromone is recognized, primarily through studies focused on its chemical synthesis. documentsdelivered.com The natural occurrence of this compound is strongly suggested by the widespread presence of structurally similar spiroketals in the biological world, particularly within insects and fungi.

The most pertinent analogue is 2-ethyl-1,6-dioxaspiro[4.4]nonane, famously known as chalcogran (B1201028), which is the principal aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. kisti.re.krnih.gov Furthermore, the parent spiroketal scaffold, 1,6-dioxaspiro[4.4]nonane, has been identified as a secondary metabolite produced by the entomogenous fungus Isaria cateniannulata. researchgate.net Another related compound, 3,6-dimethylheptan-2,4-dione, which represents a potential acyclic precursor to a dimethylated spiroketal, has been identified as a pheromone of the mushroom phorid fly, Megaselia halterata. americanmushroom.org

The isolation of these volatile compounds from biological sources typically involves aeration of the host organism (e.g., insects or fungal cultures) and trapping the released volatiles on a solid adsorbent. The trapped chemicals are then eluted with a solvent and analyzed, most commonly by gas chromatography coupled with mass spectrometry (GC-MS), which allows for the separation and identification of the individual components of the pheromone blend.

CompoundOrganism(s)Role/Context
This compound Not definitively identified; referenced as a synthetic pheromone. documentsdelivered.comPheromone
2-Ethyl-1,6-dioxaspiro[4.4]nonane (Chalcogran) Pityogenes chalcographus (Bark Beetle)Principal aggregation pheromone. kisti.re.krnih.gov
1,6-Dioxaspiro[4.4]nonane Isaria cateniannulata (Fungus)Secondary metabolite. researchgate.net
3,6-Dimethylheptan-2,4-dione Megaselia halterata (Mushroom Phorid Fly)Pheromone (potential precursor). americanmushroom.org

Proposed Enzymatic Mechanisms of Spiroketal Formation in Vivo

The biosynthesis of spiroketals is a highly controlled enzymatic process that ensures the formation of specific stereoisomers. While the precise enzymatic machinery for this compound has not been characterized, studies on the biosynthesis of more complex polyketide antibiotics, such as ossamycin (B1233878) and oligomycin (B223565), have revealed a conserved mechanism involving a dedicated spiroacetal cyclase enzyme. researchgate.net This provides a robust model for the formation of simpler spiroketals.

The key step in this proposed mechanism is the stereospecific, dehydrative cyclization of a linear dihydroxyketone precursor. researchgate.net This transformation is not spontaneous but is catalyzed by a spiroacetal cyclase. Structural and mutational studies of these enzymes, like OlmO from the oligomycin biosynthetic gene cluster, indicate a catalytic cavity containing conserved polar amino acid residues. researchgate.net These residues are believed to function through general acid/general base catalysis to facilitate the two sequential intramolecular hemiacetal formations that define the spiroketal structure.

The proposed enzymatic cascade is as follows:

First Hemiacetal Formation: One of the hydroxyl groups of the dihydroxyketone precursor attacks one of the ketone's flanking carbonyl carbons, forming the first five-membered ring.

Second Hemiacetal Formation (Spiroketalization): The second hydroxyl group then attacks the central ketone carbon (which is now part of the first ring), leading to the formation of the second ring and the characteristic spirocyclic junction.

Dehydration: The enzyme facilitates the elimination of a water molecule to yield the final, stable spiroketal.

This enzyme-catalyzed process ensures high stereospecificity, which is crucial for the biological activity of pheromones, as different stereoisomers can elicit different or no behavioral responses in the target organism.

Identification of Biological Precursors and Metabolic Transformations

The carbon skeletons of many insect pheromones, including spiroketals, are known to be derived from the polyketide biosynthetic pathway. researchgate.net This pathway is closely related to fatty acid synthesis and utilizes simple carboxylic acids as building blocks, which are assembled by large, multi-domain enzymes known as polyketide synthases (PKS).

For this compound, the carbon backbone is likely assembled from common metabolic precursors such as acetyl-CoA and propionyl-CoA. A plausible biosynthetic route involves the condensation of one propionyl-CoA unit (which provides the methyl branch) with three acetate (B1210297) units (as malonyl-CoA).

The key metabolic transformations to convert these simple precursors into the final spiroketal are:

Polyketide Chain Assembly: A Polyketide Synthase (PKS) enzyme catalyzes the sequential condensation of the acetate and propionate (B1217596) units to form a linear poly-β-keto chain.

Reductive and Hydrolytic Modifications: Following its assembly, the polyketide chain undergoes a series of modifications, also catalyzed by specific enzyme domains within the PKS or by separate tailoring enzymes. These modifications typically include the reduction of some ketone groups to hydroxyl groups and potentially other steps to set the correct oxidation state at specific carbons.

Formation of the Dihydroxyketone Precursor: The result of these modifications is the creation of the specific linear dihydroxyketone required for spiroketalization. For this compound, this precursor would be a nonan-diol-one derivative.

Enzymatic Spirocyclization: As described in the previous section, a spiroacetal cyclase then catalyzes the double cyclization of this precursor to form the final this compound.

StepMetabolic TransformationPrecursor(s)Intermediate/Product
1Polyketide Chain Assembly1x Propionyl-CoA, 3x Malonyl-CoALinear Poly-β-keto chain
2Reductive/Hydrolytic ModificationsLinear Poly-β-keto chainAcyclic Dihydroxyketone
3Enzymatic SpirocyclizationAcyclic DihydroxyketoneThis compound

Future Directions and Emerging Research Avenues for 2 Methyl 1,6 Dioxaspiro 4.4 Nonane

Development of Next-Generation Enantioselective Synthetic Methodologies

The biological activity of chiral molecules is often dictated by their specific stereochemistry. For 2-Methyl-1,6-dioxaspiro[4.4]nonane, which possesses two stereocenters, the development of highly efficient and stereoselective synthetic methods is paramount for accessing all possible stereoisomers in an enantiomerically pure form. While classical methods for spiroketal synthesis often rely on acid-catalyzed cyclization of precursor dihydroxyketones, these approaches can lack stereocontrol.

Future research will likely focus on the development of novel catalytic systems that can provide precise control over the stereochemical outcome of the spirocyclization reaction. Building on recent advancements in the synthesis of other spiroketals, promising avenues for this compound include:

Advanced Catalytic Systems: The application of transition metal catalysts, such as those based on gold or iridium, has shown great promise in the enantioselective synthesis of complex spiroketals. Future work could involve the design of chiral ligands that are specifically tailored to the substrate, enabling highly selective transformations.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly stereoselective alternative to metal-based systems. The development of novel chiral Brønsted acids or isothiourea catalysts could provide efficient and enantioselective routes to the different stereoisomers of this compound.

Flow Chemistry: Continuous flow technologies offer several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for straightforward scale-up. The integration of enantioselective catalytic methods into flow reactors could provide a streamlined and efficient platform for the synthesis of this spiroketal and its derivatives.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Chiral Transition Metal Catalysis High catalytic activity and turnover numbers.Design of specific chiral ligands for improved enantioselectivity.
Organocatalysis Metal-free, environmentally benign, and often high stereoselectivity.Development of novel catalysts for mild and efficient spiroketalization.
Continuous Flow Synthesis Precise reaction control, scalability, and enhanced safety.Integration of enantioselective catalysts into flow systems.

Comprehensive Elucidation of Biological Perception and Response Mechanisms

Several spiroketals are known to act as semiochemicals, mediating communication between organisms. For instance, related compounds like 7-methyl-1,6-dioxaspiro[4.5]decane have been identified as pheromones in wasps and pine beetles. nih.gov This raises the intriguing possibility that this compound may also play a role in biological signaling.

A crucial area for future research is the comprehensive elucidation of how biological systems perceive and respond to the different stereoisomers of this compound. This will require a multidisciplinary approach, combining chemical synthesis with biological and computational studies:

Stereoisomer-Specific Bioassays: Once pure stereoisomers are accessible through advanced synthetic methods, they can be systematically screened for biological activity in a variety of organisms, including insects, fungi, and bacteria.

Olfactory Receptor Identification: For volatile spiroketals that act as pheromones, a key challenge is to identify the specific olfactory receptors that bind to them. Techniques such as electroantennography (EAG) coupled with gas chromatography (GC-EAG) can be used to screen for insect responses to different stereoisomers.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions between the different stereoisomers of this compound and their putative protein targets. These computational studies can help to rationalize observed biological activities and guide the design of future experiments.

Exploration of Bio-inspired and Biomimetic Synthesis Routes

Nature has evolved highly efficient and selective enzymatic pathways for the synthesis of complex molecules like spiroketals. Drawing inspiration from these biological processes can lead to the development of novel and elegant synthetic strategies.

Future research in this area will focus on two main approaches:

Biocatalysis: The use of isolated enzymes or whole-cell systems to perform key transformations in the synthesis of this compound is a promising green and sustainable approach. This could involve, for example, the use of lipases for the kinetic resolution of chiral intermediates or engineered enzymes for the stereoselective cyclization step.

Biomimetic Cascade Reactions: This approach aims to mimic the key bond-forming events of a biosynthetic pathway in a laboratory setting. For this compound, this could involve designing a precursor molecule that, under the influence of a specific catalyst or reaction conditions, undergoes a cascade of reactions to form the spiroketal core in a single step.

The development of such bio-inspired routes would not only provide more efficient access to the target molecule but also deepen our understanding of the fundamental principles that govern its formation in nature.

Advanced Applications in Related Chemical and Biological Fields

The unique three-dimensional structure and chemical properties of this compound make it an attractive scaffold for a variety of applications in chemistry and biology.

Future research will likely explore the following avenues:

Chiral Building Blocks in Synthesis: The different stereoisomers of this compound can serve as valuable chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.gov Their rigid spirocyclic core can be used to control the spatial arrangement of functional groups, which is a key aspect of modern drug design.

Probes for Biological Studies: Labeled derivatives of this compound, for example, with fluorescent or radioactive tags, could be synthesized and used as chemical probes to study biological processes. These probes could help to identify the protein targets of this spiroketal and elucidate its mechanism of action.

Development of Novel Bioactive Compounds: By systematically modifying the structure of this compound, it may be possible to develop new compounds with interesting biological activities. nih.gov For example, the introduction of additional functional groups could lead to the discovery of new drug candidates or agrochemicals. Modern drug discovery relies on the creation of diverse chemical libraries, and derivatives of this spiroketal could be valuable additions to such collections. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1,6-dioxaspiro[4.4]nonane, and how do they differ in efficiency?

  • Methodology : Key routes include:

  • Hydroxymercuration-Cyclization : Reacting hydroxy ketones or enones with α,β-unsaturated esters, followed by reduction to form the spiroketal core .
  • Radical Cyclization : Utilizing TEMPO-mediated ring-opening polymerization of spiroketal precursors, enabling reversible inhibition mechanisms .
  • Chiral Precursor Derivatization : Starting from common chiral precursors (e.g., tigogenin) to achieve stereochemical control via hydroxylation and spiroketalization .
    • Efficiency Considerations : Radical methods offer better control over stereochemistry, while hydroxymercuration is favored for scalability .

Q. How is the structural integrity of this compound validated in synthetic products?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ring puckering and coupling constants (e.g., 3J23,24^3J_{23,24} in cephalostatin analogs) .
  • GC-MS : Used for pheromone identification in biological matrices, leveraging characteristic fragmentation patterns (e.g., m/z peaks for spiroketal rings) .
  • X-ray Crystallography : Resolves absolute configurations in stereoisomers, critical for bioactivity studies .

Q. What is the ecological role of this compound in insects?

  • Pheromone Function : Acts as a principal aggregation pheromone in bark beetles (Pityogenes chalcographus) and synergizes with methyl (E,Z)-2,4-decadienoate for mate attraction .
  • Defensive Applications : Minor component in stick insect (Asceles glaber) secretions, repelling predators like fire ants via spiroketal volatility .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spiroketal synthesis?

  • Thermodynamic vs. Kinetic Control :

  • Acid-Catalyzed Isomerization : Favors 22R isomers (thermodynamic products) over 22S (kinetic) in cephalostatin analogs .
  • Chiral Auxiliaries : Use of optically active precursors (e.g., tigogenin derivatives) ensures enantioselective formation of spiroketals .
    • Stereochemical Tools : 3J^3J coupling constants and NOE correlations track conformational changes during synthesis .

Q. What methodologies assess the stability of this compound under acidic conditions?

  • Equilibrium Studies : Acid-catalyzed isomerization between 1,6-dioxaspiro[4.4]nonane and [4.5]decane systems reveals preferential stability of the [4.4] system due to ring strain minimization .
  • Kinetic Profiling : Monitoring spiroketal degradation via HPLC or GC-MS under varying pH and temperature conditions .

Q. How are enantiomers of this compound separated for bioactivity studies?

  • Complexation Chromatography : Employing optically active metal complexes (e.g., planar d8^8-metal columns) to resolve enantiomeric pairs with high precision .
  • Chiral Stationary Phases : Polysaccharide-based columns (e.g., Chiralcel OD) achieve baseline separation in pheromone analysis .

Q. How do conformational changes in the spiroketal system influence biological activity?

  • Conformational Analysis :

  • Ring Puckering : Five-membered ring-F puckering alters hydrogen-bonding networks, impacting interactions with biological targets (e.g., cytotoxin receptors in cephalostatins) .
  • Bioactivity Correlation : Rigid spiroketal frameworks enhance stability against enzymatic degradation, prolonging pheromone signaling .

Q. What challenges arise in isolating this compound from natural sources?

  • Matrix Interference : Co-eluting plant volatiles (e.g., terpenes) require advanced cleanup steps (e.g., SPE, preparative GC) .
  • Low Abundance : Minor components in insect secretions demand high-sensitivity techniques like GC-MS-SIM (Selected Ion Monitoring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.